molecular formula C24H28ClN3O4 B1663653 Givinostat hydrochloride CAS No. 199657-29-9

Givinostat hydrochloride

Cat. No.: B1663653
CAS No.: 199657-29-9
M. Wt: 457.9 g/mol
InChI Key: QKSGNWJOQMSBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Givinostat hydrochloride (C₂₄H₃₀ClN₃O₅; molecular weight 475.97 g/mol) is a hydroxamate-based histone deacetylase (HDAC) inhibitor with potent anti-inflammatory, anti-angiogenic, and antineoplastic properties . It selectively inhibits HDAC isoforms, particularly HDAC1 (IC₅₀ = 198 nM) and HDAC3 (IC₅₀ = 157 nM), and modulates acetylation of non-histone proteins like α-tubulin and HSP90 . Clinically, it is under investigation for Duchenne muscular dystrophy (Phase III), polycythemia vera, and chronic myeloproliferative neoplasms, with a favorable safety profile in preclinical models .

A key mechanism involves dual blockade of protein degradation pathways: it inhibits autolysosome acidification by preventing N-glycosylation of the V-ATPase V0a1 subunit, thereby blocking late-stage autophagy, while sparing proteasome activity . This distinct mechanism enables synergistic effects with proteasome inhibitors like bortezomib (BTZ) without exacerbating proteotoxic stress .

Properties

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSGNWJOQMSBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199657-29-9
Record name Givinostat hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GIVINOSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Oral Suspension Composition

The approved DUVYZAT® formulation contains 8.86 mg/mL Givinostat base (equivalent to 10 mg/mL hydrochloride salt) in a complex aqueous suspension system. Table 1 details the complete excipient profile:

Table 1: DUVYZAT Oral Suspension Composition

Component Concentration Function
This compound 10 mg/mL Active pharmaceutical ingredient
Polysorbate 20 0.2% w/v Wetting agent
Glycerin 5% w/v Humectant
Non-crystallizing sorbitol 20% w/v Density-imparting agent
Tragacanth 0.5% w/v Suspending agent
Sodium benzoate 0.1% w/v Preservative
Tartaric acid q.s. to pH 4 Buffering agent

Data sources:

Critical Quality Attributes

Particle size distribution significantly impacts stability and bioavailability:

  • Primary particle size : 50-100 μm after wet milling
  • Agglomerate size : <200 μm through high-shear homogenization
  • Zeta potential : -25 mV to -30 mV at pH 4, preventing particle aggregation

Accelerated stability testing (40°C/75% RH for 6 months) shows:

  • Chemical degradation : <0.5% total impurities
  • Physical stability : No sedimentation or crystal growth

Industrial Manufacturing Process

Suspension Preparation Protocol

The validated manufacturing process involves seven critical steps:

  • Drug particle size reduction : Jet milling to D90 <50 μm followed by wet milling in glycerin
  • Aqueous phase preparation : Dissolution of sodium benzoate and tartaric acid in purified water at 25°C
  • Wetting agent incorporation : Polysorbate 20 added under 500 rpm stirring
  • Density matching : Sorbitol solution (70% w/w) adjusted to achieve 1.15-1.20 g/mL density
  • Suspension formation : Gradual addition of micronized API over 60 minutes with high-shear mixing
  • pH adjustment : Sodium hydroxide solution to final pH 4.0 ± 0.2
  • Rheology modification : Tragacanth gum dispersion added under vacuum mixing

Stabilization Mechanisms

The formulation achieves exceptional stability through three synergistic mechanisms:

  • Thermodynamic stabilization :

    • Density matching (sorbitol) prevents settling via Stokes' law:
      $$ v = \frac{2r²(ρp - ρf)g}{9η} $$
      Where $$ ρ_f $$ = 1.18 g/mL matches drug particle density
  • Electrostatic stabilization :

    • pH 4 maintains carbamate protonation (+1 charge)
    • Tartaric acid provides buffer capacity of 0.01 mol/L
  • Steric stabilization :

    • Polysorbate 20 forms 10 nm adsorbed layer on particles
    • Tragacanth increases continuous phase viscosity to 500 mPa·s

Analytical Characterization Methods

Stability-Indicating Assays

Test Parameter Methodology Acceptance Criteria
Potency HPLC-UV (220 nm) 90-110% label claim
Degradation products UPLC-MS/MS ≤0.3% individual impurity
Particle size distribution Laser diffraction (Mie theory) D90 <100 μm
Rheological properties Rotational viscometry 400-600 mPa·s at 10 s⁻¹

Data sources:

Dissolution Profile

USP Apparatus II (paddle) at 50 rpm in 900 mL pH 4.0 buffer:

  • Q+15min: 85-100% dissolved
  • Similarity factor (f₂) ≥85 vs reference

Scale-Up Challenges and Solutions

Mixing Energy Optimization

Critical parameters for manufacturing scale-up:

Scale Mixer Speed (rpm) Power Input (W/kg) Mixing Time (min)
10 L lab 500 2.5 60
500 L pilot 300 1.8 90
2000 L commercial 250 1.5 120

Data source:

Container Closure Considerations

High-density polyethylene bottles with polypropylene caps:

  • Oxygen transmission rate: <0.01 cc/day
  • Moisture vapor transmission: <0.1 mg/day

Comparative Formulation Strategies

Table 2 contrasts development-stage vs commercial formulations:

Table 2: Formulation Evolution

Component Phase I (2005) Phase III (2015) Commercial (2024)
API concentration 5 mg/mL 8 mg/mL 10 mg/mL
Suspending agent Xanthan gum Microcrystalline cellulose Tragacanth
Preservative system Benzalkonium chloride Potassium sorbate Sodium benzoate
Shelf life (25°C) 3 months 12 months 24 months

Data sources:

Regulatory and Compliance Aspects

ICH Guideline Compliance

  • Q1A(R2) : 24-month real-time stability data showing <2% total impurities
  • Q3C : Residual solvents ="">
  • Q6A : Particle size specifications justified by bioequivalence studies

Genotoxic Impurity Control

Strict limits enforced for potential mutagenic byproducts:

  • N-Nitrosamines : <0.03 ppm (LC-MS/MS quantification)
  • Ethyl methanesulfonate : <5 ppm (GC-FID)

Emerging Preparation Technologies

Continuous Manufacturing

Recent patent applications disclose:

  • Twin-screw wet granulation for direct suspension production
  • In-line laser diffraction for real-time particle size control

3D-Printed Dosage Forms

Proof-of-concept studies demonstrate:

  • Extrusion-based printing of suspension-loaded filaments
  • Immediate-release profiles with <5% API degradation

Chemical Reactions Analysis

Types of Reactions

ITF 2357 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ITF 2357 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of ITF 2357 depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Treatment

1.1 Glioblastoma Therapy

Givinostat has been investigated for its anti-tumor properties, particularly in glioblastoma, a highly aggressive brain tumor. A study demonstrated that Givinostat incorporated into liposomes significantly improved its pharmacokinetics and delivery to the brain. The liposomal formulation showed a 2.5-fold increase in drug half-life and a 6-fold increase in brain uptake in mouse models, without overt toxicity. The treatment preserved anti-tumor activity in both 2D and 3D glioblastoma models, indicating its potential as a therapeutic candidate for glioblastoma treatment .

1.2 Hematological Malignancies

Givinostat has also been evaluated in clinical trials for hematological malignancies such as polycythemia vera (PV) and myelofibrosis (MF). A Phase II study reported that Givinostat was well tolerated and could induce hematological responses in patients with PV and some with MF. Among the participants, notable responses included complete and partial remissions, alongside significant reductions in splenomegaly .

Neuromuscular Disorders

2.1 Duchenne Muscular Dystrophy (DMD)

Givinostat is under clinical development for treating Duchenne muscular dystrophy (DMD). It is currently in pre-registration stages following promising results from a Phase III trial (EPIDYS). The trial indicated that Givinostat could slow muscle function decline in ambulatory boys with DMD compared to placebo, evidenced by a clinically meaningful difference in stair-climbing performance over 18 months. It works by stimulating myogenesis through upregulation of follistatin, offering a non-steroidal treatment alternative for patients .

Cardiovascular Applications

Recent studies have highlighted Givinostat's role in reducing adverse cardiac remodeling associated with heart diseases. Research indicates that it mitigates inflammation and fibrosis in cardiac tissues, improving heart performance by regulating endothelial-to-mesenchymal transition processes . This suggests potential applications for Givinostat in treating heart failure and other cardiovascular conditions.

Neuroprotective Effects

Givinostat has shown promise in neuroprotection, particularly in models of neonatal hypoxic-ischemic injury. In rodent studies, it was found to enhance histone acetylation levels post-injury, which may contribute to its anti-inflammatory effects and promote neuroprotection . This application could be relevant for developing treatments for conditions like cerebral palsy or other neurodevelopmental disorders.

Summary of Clinical Applications

Application AreaIndicationStudy PhaseKey Findings
Oncology GlioblastomaPreclinicalImproved pharmacokinetics and anti-tumor activity with liposomal formulation
Hematology Polycythemia Vera & MyelofibrosisPhase IIInduced hematological responses; well tolerated
Neurology Duchenne Muscular DystrophyPhase IIISlowed decline in muscle function; non-steroidal treatment option
Cardiology Cardiac RemodelingPreclinicalReduced inflammation and fibrosis; improved heart performance
Neuroprotection Neonatal Hypoxic-Ischemic InjuryPreclinicalEnhanced histone acetylation; potential neuroprotective effects

Mechanism of Action

ITF 2357 exerts its effects by inhibiting the activity of histone deacetylase enzymes. This inhibition leads to increased acetylation of histone proteins, resulting in altered gene expression. The compound specifically targets histone deacetylase enzymes involved in the regulation of genes related to cell proliferation, differentiation, and survival . Additionally, ITF 2357 has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as p21, Bcl-2, and Mcl-1.

Comparison with Similar Compounds

Research and Clinical Implications

Givinostat’s unique dual mechanism—autophagy inhibition via V-ATPase modulation and HDAC6-selective effects—positions it as a versatile therapeutic. Its synergy with proteasome inhibitors offers a paradigm for treating proteinopathies (e.g., LGMD R3, cystic fibrosis) while mitigating toxicity .

Biological Activity

Givinostat hydrochloride, also known as ITF2357, is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammatory diseases. This article delves into its mechanisms of action, therapeutic applications, and significant research findings.

Givinostat primarily inhibits class I and II HDACs, which leads to increased acetylation of histones and modulation of gene expression. This mechanism has several downstream effects:

  • Cytokine Regulation : Givinostat reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and interferon-gamma (IFN-γ) from stimulated peripheral blood mononuclear cells (PBMCs) in vitro .
  • Anti-inflammatory Effects : At low concentrations, it exhibits significant anti-inflammatory properties by modulating immune responses, which is particularly beneficial in conditions characterized by excessive inflammation .
  • Antineoplastic Activity : Givinostat has shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines by altering the expression of genes involved in cell cycle regulation and apoptosis .

In Vitro Studies

  • Cytokine Production : A study demonstrated that Givinostat significantly decreased IL-1β levels in glial cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
  • Histone Acetylation : In vitro experiments confirmed that Givinostat effectively increased the levels of acetylated histone H3, underscoring its role as an HDAC inhibitor .

In Vivo Studies

  • Neonatal Hypoxia-Ischemia Model : In a rat model, Givinostat did not significantly alter microglial activation or cytokine levels post-injury but showed some immunosuppressive effects by decreasing MIP-1α levels .
  • Liver Fibrosis : Givinostat was found to inhibit hepatic stellate cell activation and alleviate liver fibrosis in mouse models through transcriptomic regulation of key genes involved in fibrosis .
  • Traumatic Brain Injury : It improved functional recovery and reduced tissue damage in models of traumatic brain injury, highlighting its neuroprotective capabilities .

Clinical Applications

Givinostat is currently being investigated for several clinical applications:

  • Myeloproliferative Disorders : Phase II trials are ongoing to evaluate its efficacy in treating polycythemia vera and other related conditions .
  • Duchenne Muscular Dystrophy (DMD) : It is also being explored as a treatment option for DMD, with ongoing Phase III trials assessing its long-term effects on muscle function .

Case Studies

A notable case study involved patients with myelofibrosis who received Givinostat as part of a clinical trial. Results indicated that most patients experienced hematological responses, showcasing the compound's potential in managing blood disorders .

Summary Table of Biological Activities

Activity TypeDescription
HDAC Inhibition Inhibits class I and II HDACs, leading to increased histone acetylation.
Cytokine Modulation Reduces production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
Antineoplastic Effects Induces apoptosis in cancer cells and inhibits tumor growth.
Neuroprotection Improves recovery from traumatic brain injury and modulates inflammatory responses post-injury.
Fibrosis Treatment Alleviates liver fibrosis by regulating hepatic stellate cell activation.

Q & A

Q. What are the recommended experimental conditions for in vitro assays using Givinostat hydrochloride?

this compound is typically dissolved in DMSO at stock concentrations up to 27.5 mg/mL (60.05 mM) and diluted in cell culture media. For HDAC inhibition assays, concentrations ranging from 125 nM to 1000 nM are commonly tested, with validation via CCK-8 cell viability assays. Ensure controls include untreated cells and vehicle (DMSO) to account for solvent effects. Cell lines such as JS-1 or LPS-stimulated PBMCs are used to assess anti-inflammatory and antiproliferative effects .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store the compound as a powder at -20°C in airtight containers protected from moisture. For long-term stability (>3 years), aliquot and store at -80°C in anhydrous conditions. Avoid repeated freeze-thaw cycles for reconstituted solutions, as this may degrade the compound. Conflicting recommendations (e.g., -15°C vs. -20°C) highlight the need for stability testing under local storage conditions .

Q. What safety protocols are critical when handling this compound?

Use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats. Work in a fume hood with mechanical ventilation to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. Emergency procedures include eye irrigation with saline for 15 minutes and medical consultation for accidental ingestion. Note that toxicological data are limited, necessitating conservative safety measures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for HDAC isoforms?

Givinostat’s IC50 for HDAC1 (198 nM) and HDAC3 (157 nM) varies across studies due to assay conditions (e.g., enzyme source, substrate concentration). To validate findings:

  • Use recombinant HDAC isoforms in activity assays.
  • Include reference inhibitors (e.g., Vorinostat) as positive controls.
  • Standardize buffer pH and incubation times. Cross-reference results with orthogonal methods like Western blotting for acetylated histone H3 .

Q. What methodological considerations are essential for translating preclinical findings to clinical trials?

Phase III trials for Duchenne muscular dystrophy (NCT06093672) and polycythemia vera (NCT05860114) highlight dose optimization challenges. Key steps include:

  • Pharmacokinetic profiling : Assess bioavailability and metabolite activity in animal models.
  • Biomarker validation : Measure serum TNFα reduction (e.g., 60% in murine models) as a surrogate endpoint.
  • Toxicity screening : Address gaps in ecotoxicology and chronic exposure data through OECD-compliant assays .

Q. How does Givinostat’s mechanism differ from other HDAC inhibitors in hematological malignancies?

Unlike pan-HDAC inhibitors (e.g., Vorinostat), Givinostat shows isoform selectivity, preferentially targeting HDAC1/3. This specificity reduces off-target effects but may limit efficacy in heterogeneous tumors. To compare mechanisms:

  • Perform gene expression profiling post-treatment to identify pathway-specific changes.
  • Use CRISPR-Cas9 to knockout HDAC1/3 and assess resistance patterns.
  • Evaluate synergy with hypomethylating agents (e.g., decitabine) in AML co-culture models .

Q. What strategies mitigate variability in anti-inflammatory response data across cell models?

Inconsistencies in IL-6 or IL-1β suppression (e.g., >70% in PBMCs vs. lower efficacy in other lines) arise from donor variability and TLR agonist selection. Mitigation approaches:

  • Use primary cells from standardized donors.
  • Pre-treat cells with LPS to synchronize inflammatory pathways.
  • Normalize cytokine levels to housekeeping proteins (e.g., β-actin) .

Methodological Resources

  • HDAC Activity Assays : Refer to protocols in Cell Cycle/DNA Damage pathways, emphasizing fluorogenic substrates like Ac-Leu-Gly-Lys(Ac)-AMC .
  • Data Validation : Follow Beilstein Journal guidelines for experimental reproducibility, including full disclosure of compound preparation and characterization in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givinostat hydrochloride
Reactant of Route 2
Reactant of Route 2
Givinostat hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.